4-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 3-bromobenzoate
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Overview
Description
4-[(E)-{[2-(NAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE is a complex organic compound that features a naphthalene moiety, an acetamido group, and a bromobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[2-(NAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE typically involves a multi-step process:
Formation of the Acetamido Intermediate: The initial step involves the reaction of naphthalene-1-ylacetic acid with acetic anhydride to form naphthalene-1-ylacetamide.
Formation of the Imino Intermediate: The naphthalene-1-ylacetamide is then reacted with formaldehyde and aniline to form the imino intermediate.
Esterification: The final step involves the esterification of the imino intermediate with 3-bromobenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{[2-(NAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE can undergo various chemical reactions, including:
Oxidation: The naphthalene moiety can be oxidized to form naphthoquinone derivatives.
Reduction: The imino group can be reduced to form the corresponding amine.
Substitution: The bromine atom in the benzoate ester can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the use of bases such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzoate esters depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-[(E)-{[2-(NAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-1-ylacetamide: Shares the naphthalene and acetamido moieties.
3-Bromobenzoic acid: Shares the bromobenzoate ester moiety.
Naphthoquinone derivatives: Structurally related through the naphthalene moiety.
Uniqueness
4-[(E)-{[2-(NAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE is unique due to the combination of its naphthalene, acetamido, imino, and bromobenzoate ester functionalities. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C26H19BrN2O3 |
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Molecular Weight |
487.3 g/mol |
IUPAC Name |
[4-[(E)-[(2-naphthalen-1-ylacetyl)hydrazinylidene]methyl]phenyl] 3-bromobenzoate |
InChI |
InChI=1S/C26H19BrN2O3/c27-22-9-4-8-21(15-22)26(31)32-23-13-11-18(12-14-23)17-28-29-25(30)16-20-7-3-6-19-5-1-2-10-24(19)20/h1-15,17H,16H2,(H,29,30)/b28-17+ |
InChI Key |
OQKCBDGBXHTUSD-OGLMXYFKSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)N/N=C/C3=CC=C(C=C3)OC(=O)C4=CC(=CC=C4)Br |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NN=CC3=CC=C(C=C3)OC(=O)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
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